5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(m-CHLOROBENZOYL)-
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Overview
Description
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-chlorobenzoyl)- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a dioxolo ring fused to a carbazole core, with a tetrahydro structure and a chlorobenzoyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-chlorobenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-chlorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of more reduced derivatives.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, reduction may produce fully saturated compounds, and substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-chlorobenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where carbazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-benzoyl-
- 5-(3-Chlorobenzoyl)-6,7,8,9-tetrahydro-5H-1,3-dioxolo[4,5-b]carbazole
Uniqueness
Compared to similar compounds, 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-chlorobenzoyl)- is unique due to the presence of the m-chlorobenzoyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural variation can lead to differences in its applications and effectiveness in various fields.
Properties
CAS No. |
50332-22-4 |
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Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |
InChI |
InChI=1S/C20H16ClNO3/c21-13-5-3-4-12(8-13)20(23)22-16-7-2-1-6-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h3-5,8-10H,1-2,6-7,11H2 |
InChI Key |
JOJZXJOMLHABPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC(=CC=C5)Cl)OCO4 |
Origin of Product |
United States |
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